![molecular formula C9H6N2 B6615024 3-(4-aminophenyl)prop-2-ynenitrile CAS No. 1005420-89-2](/img/structure/B6615024.png)
3-(4-aminophenyl)prop-2-ynenitrile
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Overview
Description
“3-(4-aminophenyl)prop-2-ynenitrile” is a chemical compound used in organic synthesis and medicinal chemistry . It has been used in the preparation of donor-substituted 1,1,2,4,4-pentacyanobuta-1,3-dienes and a cyclohexa-2,5-diene-1,4-diylidene-expanded derivative .
Synthesis Analysis
The synthesis of “3-(4-aminophenyl)prop-2-ynenitrile” involves a [2 + 2] cycloaddition of tetracyanoethene (TCNE) or 7,7,8,8-tetracyanoquinodimethane (TCNQ) to anilino-substituted cyanoalkynes .Molecular Structure Analysis
The molecular formula of “3-(4-aminophenyl)prop-2-ynenitrile” is C9H6N2 . It has a complexity of 226, a rotatable bond count of 1, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .Chemical Reactions Analysis
“3-(4-aminophenyl)prop-2-ynenitrile” has been used in the process of labeling compounds comprising thiol moieties . It has also been used in the conjugation of trastuzumab with TAMRA2SH and mertansine .Scientific Research Applications
- MAPN serves as a versatile reagent for bioconjugation. Researchers use it to link biomolecules (such as antibodies) to other molecules (e.g., fluorophores or drugs). The alkyne group in MAPN reacts with azides via copper-catalyzed click chemistry, enabling precise labeling of biological targets .
Bioconjugation and Antibody Labeling
These applications highlight the versatility and significance of MAPN in both fundamental research and practical applications. Researchers continue to explore its potential across various scientific disciplines . If you need further details or additional applications, feel free to ask! 🌟
Mechanism of Action
Target of Action
3-(4-Aminophenyl)prop-2-ynenitrile, also known as MAPN, is primarily used in the field of bioconjugation . Its primary targets are thiol moieties present in various biological compounds . Thiol groups are among the most frequently used functional groups in bioconjugation .
Mode of Action
MAPN interacts with its targets (thiol groups) through a process known as thiol-to-thiol conjugation . This process involves the coupling of thiol groups to other functions such as amines and carboxylic acids . The interaction of MAPN with thiol groups results in the formation of conjugates , which are compounds formed by the joining of two or more molecules .
Biochemical Pathways
The biochemical pathways affected by MAPN are those involving compounds with thiol moieties . The downstream effects of these pathways depend on the specific compounds being conjugated and the functions they perform in the biological system.
Result of Action
The molecular and cellular effects of MAPN’s action are primarily related to its ability to form conjugates with compounds containing thiol moieties . These conjugates can have various effects depending on the specific compounds involved and the biological context in which they are formed .
Action Environment
The action, efficacy, and stability of MAPN can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and other conditions specific to the biological system in which MAPN is used . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-aminophenyl)prop-2-ynenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDWBAQHPPVINL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)prop-2-ynenitrile |
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